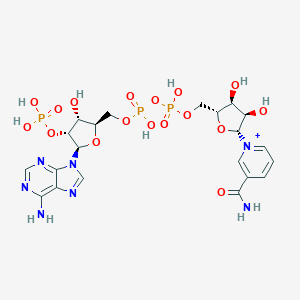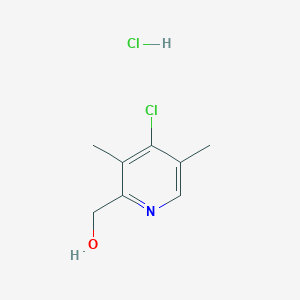
三氟乙酸酐
概述
描述
Trifluoroacetic anhydride is used for the introduction of trifluoroacetyl group in organic synthesis. It is involved in the preparation of N- and O-trifluoroacetyl derivatives of a wide range of biologically active compounds for gas chromatography analysis .
Synthesis Analysis
Trifluoroacetic anhydride was originally prepared by the dehydration of trifluoroacetic acid with phosphorus pentoxide . It can also be synthesized through a scalable and operationally simple radical trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis
The molecular formula of Trifluoroacetic anhydride is C4F6O3 . It is the perfluorinated derivative of acetic anhydride .Chemical Reactions Analysis
Trifluoroacetic anhydride can undergo reaction with deoxyguanosine in pyridine to give the corresponding 6-substituted-2′-deoxyguanosine derivatives. It can also react with urea-hydrogen peroxide complex to generate peroxytrifluoroacetic acid, which can convert aldoximes to nitroalkanes . It is a strong electron acceptor, which is often mixed with sodium iodide to form the acceptor reagent .Physical And Chemical Properties Analysis
Trifluoroacetic anhydride is a colorless fuming liquid with a pungent odor. It is soluble in water and denser than water .科学研究应用
- Characterization :
Organic Synthesis: Trifluoroacetyl Group Introduction
TFAA is widely used in organic synthesis for introducing trifluoroacetyl groups. Key points:
- Applications :
Strong Acid Reagent in Organic Chemistry
TFAA is a strong, water-miscible acid with a low boiling point. It finds diverse applications in organic chemistry, including:
安全和危害
Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if inhaled and may cause respiratory irritation . It reacts violently with water .
Relevant Papers Several papers have been published on the topic of Trifluoroacetic anhydride. For instance, a paper titled “A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid” discusses a copper (I)-catalyzed interrupted click reaction in the presence of trifluoroacetic anhydride . Another paper titled “Trifluoroacetic Anhydride Promoted Copper(I)‐Catalyzed Interrupted Click Reaction: From 1,2,3‐Triazoles to 3‐Trifluoromethyl‐Substituted 1,2,4‐Triazinones” also discusses the use of trifluoroacetic anhydride in reactions .
属性
IUPAC Name |
(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861920 | |
| Record name | Trifluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
41.2 [mmHg] | |
| Record name | Trifluoroacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trifluoroacetic anhydride | |
CAS RN |
407-25-0 | |
| Record name | Trifluoroacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIFLUOROACETIC ANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ENA87IZHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Trifluoroacetic anhydride has a molecular formula of C4F6O3 and a molecular weight of 210.03 g/mol.
ANone: Yes, [] characterized carboxylic-trifluoroacetic mixed anhydrides using 1H and 13C NMR. This approach allows for the identification of these mixed anhydrides, which are formed rapidly at room temperature when trifluoroacetic anhydride reacts with a carboxylic acid or even with carboxylic anhydrides in the presence of trifluoroacetic acid.
ANone: Trifluoroacetic anhydride is a versatile reagent used in various organic reactions, including:
- Acylation: It efficiently acylates alcohols, phenols [], and amines [, ] to form trifluoroacetyl derivatives.
- Dehydration: It acts as a potent dehydrating agent, facilitating ring closures and eliminations. [, ]
- Promoting Click Reactions: It can participate in copper(I)-catalyzed interrupted click reactions, leading to the formation of trifluoromethyl-substituted 1,2,4-triazinones from azides and alkynes. []
- Oxidation: It catalyzes the oxidation of isonitriles to isocyanates using DMSO as the oxidant. []
ANone: Certainly! One interesting example is its ability to mediate the conversion of phosphylthionates (P=S) and phosphylselenonates (P=Se) to their corresponding phosphate (P=O) derivatives. This transformation highlights its utility in modifying organophosphorus compounds. []
ANone: Research indicates that trifluoroacetic anhydride exhibits significantly faster reaction rates for trifluoroacetylating alcohols and phenols in carbon tetrachloride compared to acetyl trifluoroacetate. []
ANone: Yes, pyridine bases have been shown to effectively catalyze the trifluoroacetylation of phenols when using trifluoroacetic anhydride, but they do not have the same catalytic effect on alcohols or thiophenol. This selective catalysis is attributed to the enhanced nucleophilicity of phenolic compounds arising from hydrogen bonding with the base. []
ANone: Trifluoroacetic anhydride is known to be moisture-sensitive and should be handled with care. It decomposes in the presence of water to form trifluoroacetic acid.
ANone: When seeking alternatives to trifluoroacetic anhydride, it's crucial to consider factors such as reactivity, selectivity, cost, and environmental impact. For instance, while acetic anhydride can be used in some acylation reactions, it might not provide the same level of reactivity or selectivity as trifluoroacetic anhydride. []
ANone: Yes, trifluoroacetic anhydride is corrosive and can cause severe burns upon contact with skin. [] Appropriate personal protective equipment should be worn when handling this reagent.
ANone: Various analytical techniques can be employed to monitor reactions involving trifluoroacetic anhydride, including:
- NMR Spectroscopy: 1H and 13C NMR are useful for characterizing starting materials, intermediates, and products. []
- Gas Chromatography (GC): Coupled with suitable detectors like flame ionization detection (FID) or mass spectrometry (MS), GC is valuable for analyzing volatile compounds and reaction mixtures. []
- High-Performance Liquid Chromatography (HPLC): This technique aids in separating, identifying, and quantifying reaction components. []
- Titration: The TFAA-I (trifluoroacetic anhydride-sodium iodide) reagent can be utilized for titrimetric determination of various compounds, such as sulfoxides, sulphimides, arene-N-oxides, nitrones, nitroxide radicals, and nitroso compounds, on a micromole scale. This method relies on the stoichiometric release of iodine upon reaction with these compounds. []
ANone: Yes, the production and use of trifluoroacetic anhydride raise environmental concerns. Research highlights the environmental burden associated with its production and the importance of exploring greener alternatives. Life cycle assessment (LCA) studies have been conducted to evaluate the environmental impact of using trifluoroacetic anhydride in pharmaceutical production processes, such as that of sitagliptin. These studies indicate that the chemical materials used, especially trifluoroacetic anhydride, contribute significantly to the overall environmental impact, particularly in categories such as human toxicity, climate change, and resource depletion. []
ANone: High-throughput screening, aided by machine learning, offers a promising approach to identify greener substitutes for trifluoroacetic anhydride. By leveraging molecular descriptors and LCA data, researchers can predict the environmental impact of potential substitutes and select those with reduced environmental footprints. This approach holds potential for optimizing pharmaceutical manufacturing processes and minimizing their environmental impact. For example, 1,2-ethanediyl ester has been identified as a potential greener substitute. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)

